REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16]C)=[O:15])=[CH:9][CH:8]=1.O1CCCC1.[OH-].[K+]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is substantially removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
Extraction of the aqueous phase twice with 10 ml of dichloromethane each time
|
Type
|
CUSTOM
|
Details
|
affords
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying the combined organic phases over magnesiumsulfate
|
Type
|
CUSTOM
|
Details
|
removing the solvent in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |